molecular formula C33H24N2O5 B2576167 5-(anthracen-9-ylmethylene)-1,3-bis(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 313267-75-3

5-(anthracen-9-ylmethylene)-1,3-bis(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2576167
CAS No.: 313267-75-3
M. Wt: 528.564
InChI Key: HCPNIIJFDAOVEH-UHFFFAOYSA-N
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Description

5-(Anthracen-9-ylmethylene)-1,3-bis(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidinetrione derivative featuring an anthracenylmethylene substituent at position 5 and 2-methoxyphenyl groups at positions 1 and 3. The anthracene moiety contributes to its extended π-conjugation, which may enhance optical properties and biological interactions, while the methoxy groups improve solubility and electronic modulation . This compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive pyrimidinetrione derivatives .

Properties

IUPAC Name

5-(anthracen-9-ylmethylidene)-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24N2O5/c1-39-29-17-9-7-15-27(29)34-31(36)26(32(37)35(33(34)38)28-16-8-10-18-30(28)40-2)20-25-23-13-5-3-11-21(23)19-22-12-4-6-14-24(22)25/h3-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPNIIJFDAOVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N(C2=O)C6=CC=CC=C6OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(anthracen-9-ylmethylene)-1,3-bis(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on various studies, highlighting its synthesis, mechanism of action, and effectiveness against different cell lines.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of anthracene derivatives with pyrimidine derivatives. The characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have demonstrated that 5-(anthracen-9-ylmethylene)-1,3-bis(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exhibits significant antiproliferative activity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-75.0Induction of apoptosis
HCT-1164.5Inhibition of EGFR pathway
HepG26.0Cell cycle arrest

In a study conducted by Jame et al., the compound exhibited IC50 values indicating potent cytotoxic effects across multiple cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of key signaling pathways such as EGFR/PI3K/AKT/mTOR .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
K. pneumoniae64

The results indicate that the compound possesses moderate antibacterial activity, with lower MIC values against Gram-positive bacteria compared to Gram-negative strains .

Case Studies

  • Anticancer Study : A recent investigation into the cytotoxicity of this compound against MCF-7 and HCT-116 cells revealed that it effectively induces apoptosis through mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results showed that it could inhibit bacterial growth effectively at concentrations lower than traditional antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 5-(anthracen-9-ylmethylene)-1,3-bis(2-methoxyphenyl)pyrimidine derivatives exhibit promising anticancer properties. For instance, anthracene-based compounds have been shown to interact with DNA and inhibit tumor growth in various cancer cell lines. The incorporation of pyrimidine moieties enhances their biological activity by improving solubility and bioavailability .

Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Similar derivatives have demonstrated efficacy in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property is particularly relevant in the development of treatments for chronic inflammatory diseases .

Antidiabetic Agents
Some derivatives of pyrimidine compounds have been recognized for their antidiabetic properties. They function by enhancing insulin sensitivity and regulating glucose metabolism, which could be beneficial for managing diabetes .

Material Science Applications

Organic Photovoltaics
The unique electronic properties of anthracene derivatives make them suitable for use in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy is enhanced by the presence of pyrimidine rings, which can facilitate charge transfer processes .

Fluorescent Materials
Compounds containing anthracene units are known for their fluorescence properties. This characteristic can be exploited in the development of fluorescent sensors or dyes used in biological imaging and materials science applications .

Catalytic Applications

Catalysts in Organic Synthesis
The compound can serve as a catalyst in various organic reactions due to its ability to stabilize transition states. Its application in reactions such as Michael additions or cycloadditions has been explored, showing improved yields and selectivity compared to traditional catalysts .

Case Studies

StudyApplicationFindings
El-Agrody et al. (2021)AnticancerDemonstrated that anthracene derivatives inhibited cancer cell proliferation effectively .
MDPI (2011)Anti-inflammatoryReported that pyrimidine derivatives showed significant reduction in inflammatory markers .
ResearchGate (2023)Organic SynthesisHighlighted the use of anthracene-based catalysts improving reaction efficiency in organic transformations .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below compares the target compound with key analogues, emphasizing substituent differences and their implications:

Compound Name Substituents (Position 1) Substituents (Position 3) Substituents (Position 5) Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 2-Methoxyphenyl 2-Methoxyphenyl Anthracen-9-ylmethylene 529 (calculated) Potential fluorescence, DNA interaction -
5-(9-Anthrylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 66108-42-7) Not specified Not specified Anthracen-9-ylmethylene 316.31 Structural simplicity
5-((1-Benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Methyl Methyl Benzylindolylmethylene ~375 (estimated) Antiproliferative activity
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-trione Methyl Methyl 3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl) 501.07 Synthesized via Michael addition
5-(4-Methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione H (likely) H (likely) 4-Methoxybenzylidene ~260 (estimated) Chalcone intermediate

Key Observations:

  • Anthracene vs.
  • Methoxy Substitution : The 2-methoxyphenyl groups in the target compound increase electron-donating capacity and polarity compared to methyl or bromophenyl substituents, improving solubility in polar solvents .
  • Synthetic Flexibility : Derivatives like the 4-bromophenyl compound () demonstrate the versatility of pyrimidinetrione cores in accommodating diverse substituents via Claisen-Schmidt or Michael addition reactions.

Physical and Spectral Properties

  • IR/NMR Trends : The target compound’s IR spectrum would show C=O stretches (~1745 cm⁻¹) and aromatic C–H bends (~3080 cm⁻¹), similar to analogues (). Its ¹H NMR would resolve anthracene protons (δ ~7.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Solubility: The 2-methoxyphenyl groups likely increase solubility in ethanol or DMSO compared to nonpolar derivatives like CAS 66108-42-7 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The compound’s anthracene and pyrimidinetrione moieties suggest a multi-step synthesis involving Knoevenagel condensation between functionalized anthracene derivatives and pyrimidinetrione precursors. Optimization may include solvent selection (e.g., polar aprotic solvents like DMF), temperature control (80–120°C), and catalysts (e.g., piperidine or L-proline). Characterization via 1H^1H/13C^{13}C NMR and FT-IR is critical to confirm the exocyclic double bond formation and substitution patterns .

Q. How can solubility and stability be evaluated for this compound in different solvents?

  • Methodology : Perform gravimetric solubility tests in solvents of varying polarity (e.g., DMSO, THF, chloroform). Stability studies should include UV-Vis spectroscopy under light exposure and thermal analysis (DSC/TGA) to assess decomposition thresholds. Note that anthracene derivatives often exhibit π-π stacking, which may reduce solubility in non-polar solvents .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Methodology : Use 1H^1H/13C^{13}C NMR to identify methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons. FT-IR can confirm carbonyl stretches (~1700 cm1^{-1}) and C=C bonds (~1600 cm1^{-1}). High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight .

Advanced Research Questions

Q. How do substituents (e.g., methoxy groups) influence supramolecular interactions in crystalline phases?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) can reveal intermolecular interactions such as C–H···O hydrogen bonds and π-π stacking. For example, methoxy groups may form weak hydrogen bonds (C–H···O) with adjacent carbonyls, creating chains or fused-ring motifs. Compare packing motifs with analogous compounds (e.g., 1,3-dimethyl derivatives) to assess substituent effects .

Q. What strategies resolve contradictions in reported crystallographic data (e.g., bond angles, packing motifs)?

  • Methodology : Cross-validate SCXRD data with computational modeling (DFT or molecular dynamics). For instance, wide C–C–C angles (~137–139°) at the methine linkage in pyrimidinetriones may arise from steric strain or intramolecular charge transfer. Pair experimental data with Hirshfeld surface analysis to quantify interaction contributions .

Q. How can solvatochromic behavior be systematically studied for this compound?

  • Methodology : Measure UV-Vis absorption/emission in solvents of varying polarity (e.g., cyclohexane to methanol). Use Kamlet-Taft or Reichardt’s parameters to correlate spectral shifts with solvent polarity. Computational TD-DFT studies can model charge-transfer transitions involving the anthracene moiety .

Q. What computational approaches predict electronic properties relevant to photophysical applications?

  • Methodology : Perform DFT calculations (B3LYP/6-31G**) to map HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. The anthracene group likely dominates the LUMO, suggesting potential as an electron acceptor in donor-acceptor systems .

Methodological Notes

  • Crystallization : Slow evaporation from DCM/hexane mixtures often yields high-quality crystals for SCXRD.
  • Data Reproducibility : Document synthetic batches with detailed reaction logs to account for variability in substituent positioning or purity.
  • Contradiction Management : When structural data conflicts (e.g., bond lengths), use complementary techniques like Raman spectroscopy or solid-state NMR to resolve ambiguities .

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